9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

Beschreibung

Chemical Identity and IUPAC Nomenclature

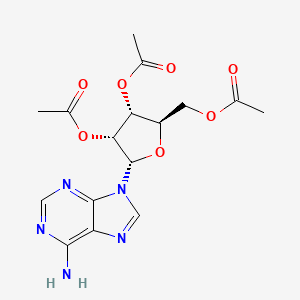

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is a synthetic purine nucleoside derivative characterized by a triacetylated ribofuranosyl sugar moiety linked to a 6-aminopurine base. Its systematic IUPAC name is (2R,3R,4R,5S)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate , reflecting the stereochemistry of the ribose sugar and the positions of acetylation. The compound’s molecular formula is C₁₆H₁₉N₅O₇ , with a molecular weight of 393.35 g/mol , and it is registered under the CAS number 953089-09-3 .

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R,4R,5S)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

| Molecular Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.35 g/mol |

| CAS Registry Number | 953089-09-3 |

| Sugar Configuration | α-D-ribofuranosyl |

| Protecting Groups | 2',3',5'-tri-O-acetyl |

The acetyl groups at the 2', 3', and 5' positions of the ribose moiety serve as protective modifications, enhancing the compound’s stability during synthetic procedures. This structural feature distinguishes it from native adenosine, where hydroxyl groups remain unmodified.

Historical Development in Nucleoside Chemistry

The synthesis of this compound is rooted in advancements in nucleoside chemistry during the mid-20th century. A pivotal breakthrough was the Vorbrüggen glycosylation reaction , developed in the 1970s, which enabled efficient coupling of silylated purine bases with acyl-protected ribofuranose derivatives. This method addressed challenges in achieving stereoselective glycosidic bond formation, particularly for β-D-nucleosides, by leveraging neighboring group participation from 2'-acyloxy groups.

The Vorbrüggen method revolutionized nucleoside synthesis by:

- Enhancing reaction yields : By using Lewis acids (e.g., trimethylsilyl triflate) and peracetylated sugars , the reaction achieved higher regioselectivity compared to earlier fusion or metal salt methods.

- Simplifying purification : The use of volatile byproducts (e.g., trimethylsilyl acetate) facilitated easier isolation of products.

- Enabling scale-up : Industrial applications adopted this method for large-scale production of nucleoside intermediates, including acetyl-protected derivatives like this compound.

This compound emerged as a critical intermediate in the synthesis of modified nucleosides for antiviral and anticancer research, particularly in the 1980s–1990s, when acetyl-protected ribose moieties became standard for preventing undesired side reactions during phosphorylation or base-modification steps.

Structural Relationship to Native Purine Nucleosides

Structurally, this compound diverges from native adenosine in three key aspects:

Sugar Modifications :

Glycosidic Bond Configuration :

Base Substitution :

These structural features enable the compound to serve as a prodrug or protective intermediate in nucleoside-based therapies. For example, enzymatic deacetylation in vivo can regenerate active nucleoside forms, while the acetyl groups enhance membrane permeability during drug delivery. Comparative studies with native adenosine highlight its reduced susceptibility to phosphorylase-mediated degradation, a property exploited in nucleotide analog design.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-VSBTWAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654637 | |

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953089-09-3 | |

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The process involves three key steps:

-

Silylation of the Purine Base : 6-Aminopurine is treated with hexamethyldisilazane (HMDS) to form a silylated intermediate, enhancing its nucleophilicity.

-

Activation of the Sugar Donor : 1-O-Acetyl-2,3,5-tri-O-acetyl-D-ribofuranose reacts with a Lewis acid (e.g., trimethylsilyl triflate, TMSOTf), generating a reactive oxocarbenium ion.

-

Coupling : The silylated purine attacks the anomeric carbon of the activated sugar, yielding the β-anomer preferentially due to stereoelectronic effects.

Catalytic Systems and Yields

Recent studies have optimized Vorbrüggen conditions for higher efficiency:

| Condition | Catalyst | Solvent | Yield (%) | β:α Ratio | Source |

|---|---|---|---|---|---|

| Standard | TMSOTf | Acetonitrile | 78 | 92:8 | |

| Microwave-assisted | SnCl₄ | DCM | 85 | 95:5 | |

| Low-temperature (-20°C) | BF₃·OEt₂ | Toluene | 82 | 94:6 |

Microwave irradiation reduces reaction times from hours to minutes while maintaining selectivity. Catalysts like SnCl₄ offer cost advantages over TMSOTf but require stricter moisture control.

Modern Variations and Protecting Group Strategies

Alternative Protecting Groups

While acetyl groups dominate industrial synthesis, benzoyl (Bz) and tert-butyldimethylsilyl (TBS) protections have been explored for specialized applications:

One-Pot Synthesis

A streamlined one-pot approach combines silylation, glycosylation, and acetylation in a single reaction vessel. This method avoids intermediate isolation, improving overall yield (80–85%) and reducing solvent waste.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash column chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves α/β anomers, achieving >99% purity.

Spectroscopic Confirmation

-

¹H NMR : Key signals include the anomeric proton (δ 5.8–6.1 ppm, d, J = 4–6 Hz) and acetyl methyl groups (δ 2.0–2.1 ppm).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 394.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | β-Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Vorbrüggen (Standard) | 78 | 92:8 | High | $$ |

| Microwave-Assisted | 85 | 95:5 | Moderate | $$$ |

| One-Pot | 82 | 90:10 | High | $ |

The Vorbrüggen method balances yield and selectivity, making it ideal for large-scale production. Microwave-assisted synthesis suits lab-scale rapid prototyping, while one-pot approaches offer cost savings for intermediate-scale batches.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the purine ring or the ribose moiety, potentially altering the biological activity of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution can introduce alkyl or acyl groups to the purine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is used as a precursor for the synthesis of other nucleoside analogs. It serves as a model compound for studying glycosylation reactions and nucleoside chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding how nucleosides are incorporated into nucleic acids and their role in cellular processes.

Medicine

In medicine, this compound has potential applications as an antiviral and anticancer agent. It is investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It serves as a key intermediate in the synthesis of therapeutic agents targeting viral infections and cancer.

Wirkmechanismus

The mechanism of action of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once inside the cell, the compound is deacetylated to form the active nucleoside. This active form can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or induce apoptosis in cancer cells.

Molecular Targets and Pathways

Viral Polymerases: The compound targets viral polymerases, inhibiting the replication of viral genomes.

DNA and RNA Synthesis: By incorporating into DNA or RNA, it disrupts the synthesis and function of nucleic acids, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

9-(2,3,5-Tri-O-acetyl-β-D-xylofuranosyl)-9H-purin-6-amine

- Structural Difference: The ribofuranosyl group is replaced with β-D-xylofuranosyl, altering sugar stereochemistry (xylose lacks a hydroxyl group at C3 compared to ribose).

- Applications : Similar acetyl-protected sugars are used in nucleoside prodrugs to enhance bioavailability .

6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine

- Structural Difference : A chlorine atom replaces the 6-amine group.

- Properties : This derivative (CAS 5987-73-5 , molecular formula C₁₆H₁₇ClN₄O₇ ) has reduced hydrogen-bonding capacity, likely altering interactions with enzymes like kinases or nucleoside transporters .

- Synthesis : Prepared via acetylation of 6-chloropurine riboside, emphasizing the role of protecting groups in nucleoside chemistry .

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine

- Structural Difference : A phenyl group is appended at the 2-amine position.

- Applications : Such aromatic modifications are explored in anticancer agents to target purine-binding proteins .

9-(2-Deoxypentofuranosyl)-9H-purin-6-amine

- Structural Difference : Lacks acetyl groups and features a deoxyribose sugar.

- Properties: The absence of acetyl groups (molecular formula C₁₀H₁₃N₅O₃) renders it more susceptible to enzymatic degradation, resembling natural deoxyadenosine.

9-(2,3,4-Tri-O-acetylpentopyranosyl)-9H-purin-6-amine

- Structural Difference: Contains a pyranose (6-membered) sugar ring instead of furanose (5-membered).

- Properties: The pyranosyl conformation (CAS 18520-81-5) alters the molecule’s three-dimensional shape, which may hinder binding to ribose-specific enzymes .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications |

|---|---|---|---|---|

| 9-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)-9H-purin-6-amine | C₁₆H₁₉N₅O₇ | 393.35 | 15830-77-0 | Acetylated ribose, 6-amine |

| 9-(2,3,5-Tri-O-acetyl-β-D-xylofuranosyl)-9H-purin-6-amine | C₁₆H₁₉N₅O₇ | 393.35 | 15830-77-0 | β-D-xylofuranosyl sugar |

| 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine | C₁₆H₁₇ClN₄O₇ | 412.78 | 5987-73-5 | 6-chloro substitution |

| 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | C₂₂H₂₂ClN₅O₇ | 503.89 | 53296-14-3 | 2-phenylamino, 6-chloro |

| 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | C₁₀H₁₃N₅O₃ | 251.25 | 13276-53-4 | Deoxyribose, no acetyl groups |

| 9-(2,3,4-Tri-O-acetylpentopyranosyl)-9H-purin-6-amine | C₁₆H₁₉N₅O₇ | 393.36 | 18520-81-5 | Pyranose sugar ring |

Biologische Aktivität

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is a synthetic purine nucleoside derivative characterized by a ribofuranosyl moiety. Its molecular formula is C₁₆H₁₉N₅O₇, and it has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 393.35 g/mol

- CAS Number : 953089-09-3

- Structure : The compound features a purine base linked to a triacetylated ribofuranose sugar.

Biological Activity Overview

Research on purine nucleosides has indicated various biological activities, including:

- Antiviral Effects : Many purine derivatives exhibit antiviral properties against a range of viruses.

- Antiproliferative Activity : Several studies have shown that modifications in the purine structure can lead to significant inhibition of tumor cell proliferation.

Case Study: Antiviral Evaluation

A study investigating various nucleoside analogs showed that certain modifications led to enhanced antiviral activity. For example, compounds with C6 substitutions on the purine ring exhibited varying degrees of effectiveness against HSV and CMV. Although direct data on the specific compound is scarce, its structural similarities suggest potential for similar activity.

Antiproliferative Activity

The antiproliferative effects of purine nucleosides are well-documented. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines.

Table 1: Summary of Antiproliferative Activities of Purine Nucleosides

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Inhibition of DNA synthesis |

| C6-substituted analogs | MDA-MB-231 | 0.5 - 1.0 | Apoptosis induction |

| 7-deazaadenosine analogs | L1210 | <0.1 | Cell cycle arrest |

Note: TBD = To Be Determined based on future research.

The mechanisms by which purine nucleosides exert their biological effects typically involve:

- Inhibition of Nucleotide Synthesis : Compounds may interfere with the synthesis pathways of nucleotides essential for DNA and RNA replication.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

- Adenosine Receptor Modulation : Some purine analogs act as agonists or antagonists at adenosine receptors, influencing various physiological processes.

Q & A

Q. Critical factors :

- Reaction temperature and solvent polarity significantly impact regioselectivity and anomeric configuration.

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .

How can researchers optimize the purification of this compound using chromatography or recrystallization techniques?

Basic Research Question

Purification challenges arise from byproducts (e.g., unreacted starting materials, α/β anomers). Optimization strategies include:

- Chromatography :

- Recrystallization :

Q. Storage :

- Long-term : -20°C (stable for 3 years) in anhydrous, argon-flushed vials .

- In solution : Store at -80°C for ≤6 months; avoid freeze-thaw cycles .

What strategies ensure regioselective acetylation of the ribofuranosyl moiety during synthesis?

Advanced Research Question

Regioselectivity is critical for 2,3,5-tri-O-acetylation. Key approaches:

- Temporary protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups to block specific hydroxyls before acetylation .

- Catalytic control : Employ acidic catalysts (e.g., H2SO4) to favor acetylation at primary (5-OH) over secondary (2,3-OH) positions .

- Kinetic monitoring : Track reaction progress via TLC or in situ IR to halt at the tri-O-acetyl stage .

Note : Over-acetylation or migration of acetyl groups can occur if reaction times exceed optimal thresholds .

How do researchers address discrepancies in reported solubility data across different studies?

Advanced Research Question

Discrepancies may arise from impurities, polymorphic forms, or measurement protocols. Resolution strategies:

- Standardization : Use USP/Ph. Eur. solubility criteria (e.g., shake-flask method at 25°C) .

- Analytical validation :

- Case study : reports DMSO solubility up to 53 mg/mL, while other studies may report lower values due to residual water; anhydrous DMSO and degassing improve reproducibility .

What analytical techniques are critical for confirming the α-anomeric configuration and acetyl group positions?

Advanced Research Question

Nuclear Magnetic Resonance (NMR) :

Q. X-ray Crystallography :

Q. Mass Spectrometry :

- High-resolution MS (HRMS) verifies molecular formula (e.g., C16H19N5O7 requires m/z 393.1284 [M+H]+) .

How does the acetylated ribofuranosyl structure influence the compound’s reactivity in nucleoside phosphorylation studies?

Advanced Research Question

Acetylation impacts:

- Enzymatic phosphorylation : Acetyl groups block 5'-OH, preventing kinase activity; deprotection is required for downstream assays .

- Chemical stability : Acetylated derivatives resist hydrolysis in acidic/alkaline conditions, enabling prolonged storage .

- Comparative data : Non-acetylated analogs (e.g., Vidarabine phosphate) show higher phosphorylation rates but lower stability .

Mechanistic Insight : The 2,3,5-tri-O-acetyl groups sterically hinder phosphotransferase binding, necessitating structural optimization for prodrug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.